molecular formula C24H27N3O2 B6137838 [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone

[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone

Cat. No.: B6137838
M. Wt: 389.5 g/mol
InChI Key: XHCTWYPJVGSJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a hydroxyphenyl group, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the hydroxyphenyl group and the piperidine moiety. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various aldehydes or ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

For large-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and reduce costs. Industrial methods often employ continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyphenyl group in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives. Reduction: The compound can be reduced to form various reduced intermediates, depending on the specific reducing agents used. Substitution:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used. Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and specific catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the pyrazole ring can produce various reduced pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. Biology: Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring and piperidine moiety contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-chlorophenyl)ethyl]piperidin-1-yl]methanone
  • [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methanone
  • [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-bromophenyl)ethyl]piperidin-1-yl]methanone

Uniqueness

The uniqueness of [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-17-5-2-3-7-19(17)9-8-18-6-4-14-27(16-18)24(29)23-15-22(25-26-23)20-10-12-21(28)13-11-20/h2-3,5,7,10-13,15,18,28H,4,6,8-9,14,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCTWYPJVGSJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.